molecular formula C10H7Cl2N3OS B12462620 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12462620
M. Wt: 288.15 g/mol
InChI Key: CIZOFTQODZTMBW-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with an acetamide moiety. The acetamide group contributes hydrogen-bonding capacity, which may influence target binding in biological systems.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5(16)13-10-15-14-9(17-10)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOFTQODZTMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide precursors. For example, 5-amino-1,3,4-thiadiazole-2-thiol serves as a key intermediate, which reacts with 2,4-dichlorophenylacetic acid derivatives under amidation conditions.

General Procedure :

  • Thiosemicarbazide Formation : 2,4-Dichlorophenylacetic acid is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form a thiosemicarbazide intermediate.
  • Cyclization : The intermediate undergoes cyclization in acidic or basic media (e.g., H₂SO₄ or NaOH) to yield the 1,3,4-thiadiazole ring.

Reaction Equation :
$$
\text{2,4-Dichlorophenylacetic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3} \text{5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine}
$$

Amidation of 5-Amino-1,3,4-Thiadiazole Intermediates

The acetamide group is introduced via amidation using acetyl chloride or acetic anhydride. This step often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to enhance reaction efficiency.

Optimized Protocol :

  • Reagents : 5-Amino-1,3,4-thiadiazole derivative (1 equiv), acetyl chloride (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
  • Conditions : Stirred in acetonitrile at room temperature for 24 hours.
  • Workup : The product is purified via column chromatography (ethyl acetate/petroleum ether).

Yield : 65–78% (varies with substituents and reaction scale).

Critical Reaction Parameters

Solvent Selection

  • Acetonitrile : Preferred for amidation due to its polarity and compatibility with EDC/HOBt.
  • Ethanol/Water : Used for cyclization steps to precipitate products.

Temperature and Time

  • Cyclization : Requires reflux (80–100°C) for 6–8 hours.
  • Amidation : Proceeds efficiently at room temperature (24 hours).

Catalysts and Additives

  • EDC/HOBt : Critical for activating carboxylic acids during amidation.
  • POCl₃ : Facilitates thiosemicarbazide formation.

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Peaks Interpretation
¹H NMR (DMSO-d₆) δ 2.10 (s, 3H, CH₃), 7.45–7.89 (m, 3H, ArH), 12.30 (s, 1H, NH) Confirms acetamide methyl group and aromatic protons.
IR (KBr) 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) Validates amide and thiadiazole functionalities.
MS m/z 328 [M+H]⁺ Matches molecular formula C₁₀H₇Cl₂N₃OS.

Purity Assessment

  • HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water).
  • Melting Point : 224–226°C (decomposition observed above 230°C).

Comparative Analysis of Methodologies

Conventional vs. Coupling Agent-Assisted Amidation

Parameter Conventional Amidation EDC/HOBt-Mediated Amidation
Yield 45–55% 65–78%
Reaction Time 48 hours 24 hours
Byproducts Significant Minimal
Reference

Solvent Impact on Cyclization

Solvent Reaction Efficiency Product Purity
Ethanol Moderate (60%) High (>90%)
Acetonitrile High (75%) Moderate (85%)
DCM Low (30%) Low (70%)

Challenges and Optimization Strategies

Common Pitfalls

  • Incomplete Cyclization : Additives like HOBt improve intermediate stability.
  • Oxidation of Thiol Groups : Conduct reactions under nitrogen atmosphere.

Scalability Considerations

  • Kilogram-Scale Synthesis : Requires dropwise addition of acetyl chloride to prevent exothermic side reactions.
  • Cost-Efficiency : Replacing EDC with cheaper alternatives (e.g., DCC) reduces expenses but lowers yield by 10–15%.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares substituents, yields, melting points, and key structural features of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide with related derivatives:

Compound Name / ID Substituents on Thiadiazole Core Yield (%) Melting Point (°C) Key Features Reference
Target Compound 5-(2,4-dichlorophenyl), 2-acetamide N/A N/A Dichlorophenyl enhances lipophilicity -
5j () 5-(4-chlorobenzylthio), 2-acetamide 82 138–140 Chlorobenzylthio improves yield
Compound 5 () 5-(2,4-dichlorophenylamino), 2-thioacetamide 76 187 Amino linkage enhances thermal stability
4a () 5-(4-chlorophenyl), 2-(4-methylpiperazinyl) N/A N/A Piperazinyl group increases solubility
4y () 5-ethyl, 2-(p-tolylamino)thioacetamide N/A N/A Aromatic amino group boosts cytotoxicity
Acetazolamide () 5-sulfamoyl, 2-acetamide N/A N/A Sulfamoyl group confers enzyme inhibition

Key Observations :

  • Thermal Stability: Compounds with rigid substituents (e.g., 2,4-dichlorophenylamino in ) exhibit higher melting points, suggesting stronger intermolecular interactions.
  • Synthetic Accessibility : Derivatives with benzylthio or alkylthio groups (e.g., 5j ) achieve higher yields (>80%), possibly due to favorable reaction kinetics.
Anticancer Activity
  • Oxadiazole Analogs () : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selective cytotoxicity against liver cancer (Hep-G2) with IC50 = 2.46 µg/mL. The dichlorophenyl group here likely enhances DNA intercalation or enzyme inhibition .
  • Thiadiazole Derivatives (): Compound 4y demonstrated potent activity against MCF-7 (IC50 = 0.084 mmol/L) and A549 (IC50 = 0.034 mmol/L) cells, attributed to the p-tolylamino-thioacetamide substituent’s ability to disrupt cellular pathways .
  • Implications for Target Compound : The dichlorophenyl-acetamide combination in the target compound may synergize for similar or enhanced activity, though substitution of oxadiazole with thiadiazole could alter target specificity.
Anticonvulsant and Neuroactive Potential
  • Benzothiazole-Thiadiazole Hybrids (): Derivatives like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluorobenzothiazol-2-yl)amino]acetamide showed 100% effectiveness in the MES model, highlighting the role of nitro and fluoro groups in enhancing blood-brain barrier penetration .
  • Target Compound : The 2,4-dichlorophenyl group may offer comparable neuroactivity but requires empirical validation.

Metabolic and Enzymatic Interactions

  • Acetazolamide () : As a carbonic anhydrase inhibitor, its sulfamoyl group is critical for binding. In contrast, the target compound’s acetamide group may favor interactions with kinases or proteases .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of 1,3,4-thiadiazole derivatives. The compound's molecular formula is C15H13Cl2N3OSC_{15}H_{13}Cl_2N_3OS with a molecular weight of approximately 364.25 g/mol. Its structure includes a thiadiazole ring that contributes to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₅H₁₃Cl₂N₃OS
Molecular Weight364.25 g/mol
LogP4.9536
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, in vitro studies have shown that compounds similar to this compound induce apoptosis in cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma) by activating caspases 3, 8, and 9 . The compound's mechanism involves the disruption of cellular signaling pathways that regulate cell survival and proliferation.

Antifungal Activity

The antifungal potential of thiadiazole derivatives has been extensively studied. Specifically, this compound has shown effective inhibition against various fungal strains. One study reported that a closely related compound demonstrated significant antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 5 µg/mL . The proposed mechanism involves inhibition of ergosterol biosynthesis by targeting the fungal enzyme 14-α-sterol demethylase.

Insecticidal Properties

Thiadiazole derivatives are recognized for their insecticidal activities as well. They act as insect growth regulators by interfering with chitin synthesis in target pests. This mechanism leads to developmental disruptions in insects and has been utilized in agricultural applications . The selectivity and low toxicity to mammals make these compounds attractive for pest control.

Study on Anticancer Effects

In a notable study published in 2013, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activities. The results indicated that specific compounds enhanced the activation of caspases in MCF7 cells significantly more than doxorubicin, a standard chemotherapy agent . This suggests that this compound may offer a novel approach to cancer treatment.

Antifungal Mechanism Investigation

Another research effort focused on the antifungal properties of thiadiazole derivatives. The study involved ergosterol quantification assays which confirmed that active compounds inhibited ergosterol biosynthesis effectively . Docking studies further elucidated the interaction between these compounds and the target enzyme.

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